molecular formula C12H15BrN4O2 B2507577 5-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-2-carboxamide CAS No. 2034334-60-4

5-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-2-carboxamide

Cat. No.: B2507577
CAS No.: 2034334-60-4
M. Wt: 327.182
InChI Key: MOJWWUCIAXPKHB-UHFFFAOYSA-N
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Description

5-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C12H15BrN4O2 and its molecular weight is 327.182. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Agents

A study highlighted the synthesis of dicationic imidazo[1,2-a]pyridines, starting with brominations of 2-acetylfuran, leading to compounds with strong DNA affinities. These compounds demonstrated significant in vitro efficacy against T. b. rhodesiense and P. falciparum, with notable in vivo activity in the trypanosomal STIB900 mouse model, showcasing their potential as antiprotozoal agents (Ismail et al., 2004).

Spectroscopic Characterization and Crystal Structure

Another research focused on the synthesis and characterization of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, providing detailed insights into its structure through spectroscopic methods and crystal X-ray diffraction studies. This work contributes to the understanding of complex molecular structures, aiding the design of novel compounds (Anuradha et al., 2014).

CCR5 Antagonist Synthesis

A practical synthesis method was developed for an orally active CCR5 antagonist, which could have implications in treating conditions like HIV. The study outlines a novel synthesis pathway, demonstrating the compound's potential medical application (Ikemoto et al., 2005).

Energetic Material Development

Research into 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan for synthesizing insensitive energetic materials highlights its application in creating compounds with moderate thermal stabilities and insensitivity towards impact and friction. This study showcases the compound's potential in developing safer, energetic materials (Yu et al., 2017).

Antimicrobial Activities

Another study synthesized N-(4-bromophenyl)furan-2-carboxamide analogues, investigating their in vitro anti-bacterial activities against drug-resistant bacteria. This research underscores the compound's relevance in addressing antibiotic resistance, a major concern in contemporary medicine (Siddiqa et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, many triazole and imidazole derivatives have been found to have various biological activities, such as antibacterial, antifungal, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of similar compounds. Additionally, new synthetic routes could be developed to improve the efficiency of its synthesis .

Properties

IUPAC Name

5-bromo-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4O2/c1-8(2)9(7-17-6-5-14-16-17)15-12(18)10-3-4-11(13)19-10/h3-6,8-9H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJWWUCIAXPKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.